molecular formula C14H11FO4 B6402802 4-(4-Fluoro-3-methoxyphenyl)-2-hydroxybenzoic acid, 95% CAS No. 1261953-23-4

4-(4-Fluoro-3-methoxyphenyl)-2-hydroxybenzoic acid, 95%

Cat. No. B6402802
CAS RN: 1261953-23-4
M. Wt: 262.23 g/mol
InChI Key: KGEHTKCJPUASTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Fluoro-3-methoxyphenyl)-2-hydroxybenzoic acid (4-FMO-HBA) is an organic compound with a wide range of applications in scientific research. It is a white crystalline powder with a melting point of 145-147°C and a solubility of 8.5 g/L in water. 4-FMO-HBA is used in a variety of laboratory experiments, including as a reagent in organic synthesis and as a substrate for enzyme assays. It has also been used in various biochemical and physiological studies.

Scientific Research Applications

4-(4-Fluoro-3-methoxyphenyl)-2-hydroxybenzoic acid, 95% is a versatile compound that has been used in a variety of scientific research applications. It has been used in organic synthesis as a reagent to synthesize various compounds. It has also been used as a substrate for enzyme assays, such as for the detection of proteases and lipases. In addition, it has been used in various biochemical and physiological studies, including studies of the effects of drugs on the body.

Mechanism of Action

The mechanism of action of 4-(4-Fluoro-3-methoxyphenyl)-2-hydroxybenzoic acid, 95% is not fully understood. However, it is believed that the compound acts as an inhibitor of enzymes, such as proteases and lipases. It is thought that the compound binds to the active site of the enzyme and prevents it from catalyzing its reaction. This inhibition can be used to study the effects of drugs on various biochemical and physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Fluoro-3-methoxyphenyl)-2-hydroxybenzoic acid, 95% are not fully understood. However, it has been used in various studies to investigate the effects of drugs on the body. For example, it has been used in studies of the effects of drugs on the cardiovascular system, the nervous system, and the immune system.

Advantages and Limitations for Lab Experiments

4-(4-Fluoro-3-methoxyphenyl)-2-hydroxybenzoic acid, 95% has several advantages for laboratory experiments. It is a relatively inexpensive and widely available compound, which makes it suitable for use in a variety of experiments. It is also a highly soluble compound, which makes it easy to work with in the lab. Additionally, it has been used in a variety of experiments and is well-suited for use in enzyme assays and biochemical and physiological studies.
However, there are also some limitations to using 4-(4-Fluoro-3-methoxyphenyl)-2-hydroxybenzoic acid, 95% in laboratory experiments. It is an organic compound and can be toxic if not handled properly. Additionally, it is not very stable and can degrade over time. Therefore, it should be stored in a cool, dry place and used within a few months of purchase.

Future Directions

Given the versatility of 4-(4-Fluoro-3-methoxyphenyl)-2-hydroxybenzoic acid, 95%, there are many potential future directions for research. For example, it could be used in further studies of the effects of drugs on the body, as well as in studies of other biochemical and physiological processes. It could also be used in a variety of organic synthesis reactions, such as in the synthesis of new compounds. Additionally, it could be used in the development of new enzyme assays or in the optimization of existing assays. Finally, it could be used in the development of new drugs or drug delivery systems.

Synthesis Methods

4-(4-Fluoro-3-methoxyphenyl)-2-hydroxybenzoic acid, 95% can be synthesized from 4-fluoro-3-methoxybenzoic acid (4-FMOBA) and hydroxylamine hydrochloride. In the first step, 4-FMOBA is dissolved in anhydrous methanol and treated with hydroxylamine hydrochloride to form 4-(4-Fluoro-3-methoxyphenyl)-2-hydroxybenzoic acid, 95%. The reaction is conducted under reflux conditions and the desired product is collected by filtration. The overall yield of the reaction is typically around 95%.

properties

IUPAC Name

4-(4-fluoro-3-methoxyphenyl)-2-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO4/c1-19-13-7-9(3-5-11(13)15)8-2-4-10(14(17)18)12(16)6-8/h2-7,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGEHTKCJPUASTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)C(=O)O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00690182
Record name 4'-Fluoro-3-hydroxy-3'-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00690182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261953-23-4
Record name 4'-Fluoro-3-hydroxy-3'-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00690182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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